molecular formula C15H21NO B13972252 4-(3-Cyclobutoxyphenyl)piperidine

4-(3-Cyclobutoxyphenyl)piperidine

Cat. No.: B13972252
M. Wt: 231.33 g/mol
InChI Key: LAJCXTCZRVGSGP-UHFFFAOYSA-N
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Description

4-(3-Cyclobutoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclobutoxy group attached to a phenyl ring, which is further connected to a piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the [3+3] cycloaddition reaction, which is a vital strategy for the synthesis of piperidine derivatives . This method involves the reaction of a suitable diene with a dienophile under controlled conditions to form the piperidine ring.

Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. These reactions include processes such as Knoevenagel condensation, Michael addition, and Mannich reactions . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyclobutoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 4-(3-Cyclobutoxyphenyl)piperidine is unique due to the presence of the cyclobutoxy group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-(3-cyclobutyloxyphenyl)piperidine

InChI

InChI=1S/C15H21NO/c1-3-13(12-7-9-16-10-8-12)11-15(6-1)17-14-4-2-5-14/h1,3,6,11-12,14,16H,2,4-5,7-10H2

InChI Key

LAJCXTCZRVGSGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)C3CCNCC3

Origin of Product

United States

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